molecular formula C23H35N3O2 B6103729 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide

カタログ番号 B6103729
分子量: 385.5 g/mol
InChIキー: KVMSHSGVGUKGBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling and is a promising target for the treatment of B cell malignancies.

作用機序

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide binds to the active site of BTK and inhibits its activity, leading to decreased downstream signaling pathways. BTK plays a crucial role in B cell receptor signaling, which is important for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to decreased proliferation and survival of B cells and can induce apoptosis. This compound has also been shown to inhibit other kinases, such as ITK and Tec, which are involved in T cell signaling.
Biochemical and physiological effects:
This compound has been shown to decrease the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT, in B cells. This leads to decreased proliferation and survival of B cells and can induce apoptosis. This compound has also been shown to inhibit the production of cytokines, such as IL-10 and TNF-α, by B cells. In preclinical studies, this compound has shown efficacy in reducing tumor growth in mouse models of CLL and NHL.

実験室実験の利点と制限

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide has several advantages for lab experiments, including its high potency and specificity for BTK inhibition. It has also shown synergy with other targeted therapies, which can be useful for combination therapy studies. However, this compound has limitations, including its poor solubility and stability in aqueous solutions. It also has limited oral bioavailability, which can make dosing and administration challenging.

将来の方向性

There are several future directions for the development of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide. One potential direction is the evaluation of this compound in combination with other targeted therapies, such as venetoclax and rituximab, in clinical trials. Another direction is the evaluation of this compound in other B cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Additionally, the development of more potent and selective BTK inhibitors, such as acalabrutinib and zanubrutinib, may provide alternatives to this compound for the treatment of B cell malignancies.

合成法

The synthesis of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide involves several steps, including the reaction of 4-isobutylbenzylamine with 2-oxo-1-pyrrolidineacetic acid, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to improve yield and purity, and it is now a well-established method in the literature.

科学的研究の応用

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide has shown promising results in preclinical studies for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. This compound has also shown synergistic effects with other targeted therapies, such as venetoclax and rituximab. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with B cell malignancies.

特性

IUPAC Name

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-3-(2-oxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-18(2)15-19-7-9-20(10-8-19)16-25-12-3-5-21(17-25)24-22(27)11-14-26-13-4-6-23(26)28/h7-10,18,21H,3-6,11-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMSHSGVGUKGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。